molecular formula C14H13N3 B2729463 8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 850020-93-8

8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No. B2729463
CAS RN: 850020-93-8
M. Wt: 223.279
InChI Key: LJOFRAMALMJSSL-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, also known as 8-Methyl-2-phenylimidazo[1,2-a]pyridine, is a heterocyclic aromatic amine (HAA) which has been found to be a potential carcinogen and mutagen. 8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is one of the most commonly studied HAA compounds due to its widespread presence in the environment and in food products. It is a major component of many foodstuffs, including meats, fish, eggs, and dairy products, as well as some beverages, such as beer and wine.

Scientific Research Applications

COX-2 Inhibitor

This compound has been used in the design and synthesis of a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that directly target COX-2, an enzyme responsible for inflammation and pain. Selectivity for COX-2 reduces the risk of peptic ulceration, and is therefore a feature of some NSAIDs .

Pain Management

The compound has shown significant antinociceptive activity, which means it can reduce sensitivity to painful stimuli . This makes it a potential candidate for the development of new pain management drugs .

Fever Reduction

As a COX-2 inhibitor, this compound can also be used to reduce fever . COX-2 inhibitors have been shown to reduce the production of prostaglandins, which are chemicals that promote fever, pain and inflammation .

Anti-Inflammatory

The compound’s ability to inhibit COX-2 also gives it anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation .

Drug Design and Synthesis

The compound has been used in the design and synthesis of new drugs . Its structure has been used as a basis for the development of a series of new compounds with improved potency and selectivity .

Docking Studies

This compound has been used in docking studies to understand its binding interactions with the active site of COX-2 . These studies are crucial in drug design as they provide insights into the molecular mechanisms of drug action .

properties

IUPAC Name

8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-6-5-9-17-13(15)12(16-14(10)17)11-7-3-2-4-8-11/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOFRAMALMJSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

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